![molecular formula C23H26N2O5 B2505258 (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-methoxybenzylidene)benzofuran-3(2H)-one CAS No. 869078-54-6](/img/structure/B2505258.png)
(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-methoxybenzylidene)benzofuran-3(2H)-one
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Description
(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-methoxybenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 410.47. The purity is usually 95%.
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Biological Activity
(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-methoxybenzylidene)benzofuran-3(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a benzofuran moiety and a piperazine ring, which are known to interact with various biological targets, making it a candidate for pharmacological exploration.
Chemical Structure
The structural formula of this compound can be represented as follows:
This indicates the presence of various functional groups that may contribute to its biological activity, including hydroxyl (−OH), methoxy (−OCH3), and piperazine derivatives.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, aurones have been reported to inhibit the proliferation of cancer cells effectively. A study highlighted that derivatives of benzofuran, including those similar to our compound, showed cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy.
Kinase Inhibition
The compound has been identified as a potential kinase inhibitor . Kinases play crucial roles in cellular signaling pathways, and their inhibition can lead to therapeutic effects in various diseases, including cancer. The specific interactions of this compound with kinase targets are currently under investigation.
Antioxidant Activity
Antioxidant properties are critical for reducing oxidative stress in cells, which is linked to numerous diseases. Compounds similar to this compound have demonstrated significant antioxidant activity in various assays, indicating that this compound may also possess similar effects.
Table 1: Comparative Biological Activities of Related Compounds
Compound Name | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
Compound A | Anticancer | 15 | |
Compound B | Kinase Inhibition | 20 | |
Compound C | Antioxidant | 10 | |
(Z)-6-Hydroxy... | Potential Anticancer & Kinase Inhibitor | TBD | Current Study |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that require optimization to maximize yield and purity. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for assessing its pharmacodynamics and pharmacokinetics. Preliminary interaction studies suggest that the compound binds effectively to specific receptors or enzymes, which may explain its observed biological activities.
Properties
IUPAC Name |
(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(3-methoxyphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-29-17-4-2-3-16(13-17)14-21-22(28)18-5-6-20(27)19(23(18)30-21)15-25-9-7-24(8-10-25)11-12-26/h2-6,13-14,26-27H,7-12,15H2,1H3/b21-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNFQZDATBAAIL-STZFKDTASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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